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molecular formula C12H15FO2 B8495159 Ethyl 3-(4-fluorophenyl)butyrate

Ethyl 3-(4-fluorophenyl)butyrate

Cat. No. B8495159
M. Wt: 210.24 g/mol
InChI Key: WUMWOGQJNPFHOF-UHFFFAOYSA-N
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Patent
US05872118

Procedure details

A mixture of ethyl 4-fluorocinnamate (47.5 g, 0.228 mol) and 10% palladium on carbon (0.85 g, Aldrich) in 95% ethanol was shaken in a Parr hydrogenator under 2-3 atm of H2 pressure for 1 h. The mixture was filtered and concentrated by spin evaporation in vacuo. Fractional distillation gave 46.5 g (97%) of ethyl 3-(4-fluorophenyl)butyrate as a clear oil, b.p., 122°-128° C.: c) Preparation of 3-(4-Fluorophenyl)butanoic Acid.
Quantity
47.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[CH:13][C:5]([CH:6]=[CH:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:4][CH:3]=1.[CH2:15](O)C>[Pd]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]([CH3:15])[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
47.5 g
Type
reactant
Smiles
FC1=CC=C(C=CC(=O)OCC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0.85 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was shaken in a Parr hydrogenator under 2-3 atm of H2 pressure for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by spin evaporation in vacuo
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 46.5 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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